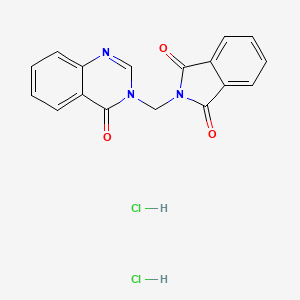
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoindole dione core and a quinazolinyl methyl group, making it a subject of interest for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindole-1,3-dione with a quinazolinyl methyl precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields . Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride can be compared with similar compounds such as:
Isoindole derivatives: These compounds share the isoindole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Quinazolinone derivatives: These compounds have a quinazolinone core and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Triazole derivatives: These compounds contain a triazole ring and are studied for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its combined isoindole and quinazolinyl structures, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
75159-42-1 |
|---|---|
Molekularformel |
C17H13Cl2N3O3 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
2-[(4-oxoquinazolin-3-yl)methyl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C17H11N3O3.2ClH/c21-15-13-7-3-4-8-14(13)18-9-19(15)10-20-16(22)11-5-1-2-6-12(11)17(20)23;;/h1-9H,10H2;2*1H |
InChI-Schlüssel |
YHYCTWSKHBADME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


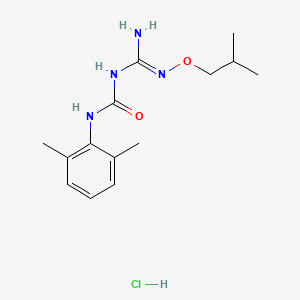


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
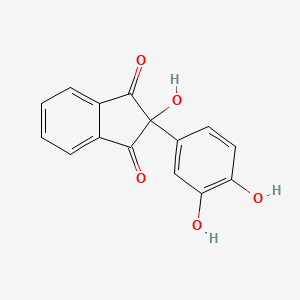
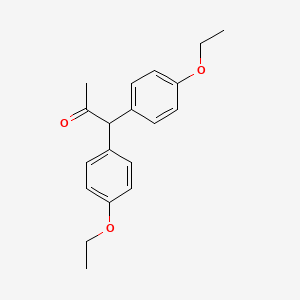
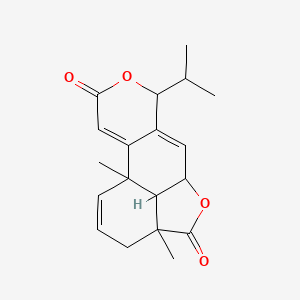

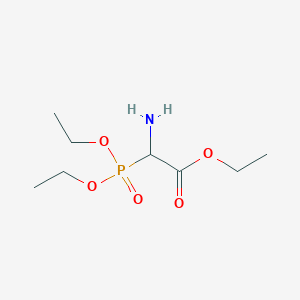
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
